Valpromide

Descripción general

Descripción

Valproamida, comercializada como Depamide por Sanofi-Aventis, es un derivado carboxamida del ácido valproico. Se utiliza principalmente en el tratamiento de la epilepsia y ciertos trastornos afectivos. La valproamida se metaboliza rápidamente (aproximadamente el 80%) a ácido valproico, que es otro anticonvulsivo. A pesar de esto, la propia valproamida posee propiedades anticonvulsivas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La valproamida se sintetiza mediante la reacción del ácido valproico con amoníaco. Este proceso implica un cloruro de ácido intermedio.

Métodos de Producción Industrial: En entornos industriales, la producción de valproamida sigue una ruta sintética similar, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se obtiene como un polvo cristalino blanco con un punto de fusión de 125-126°C .

Análisis De Reacciones Químicas

Tipos de Reacciones: La valproamida experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: La valproamida se puede hidrolizar a ácido valproico en presencia de agua.

Oxidación: Puede sufrir reacciones de oxidación, aunque estas son menos comunes.

Sustitución: La valproamida puede participar en reacciones de sustitución, particularmente involucrando al grupo amida.

Reactivos y Condiciones Comunes:

Hidrólisis: Agua o soluciones acuosas en condiciones ácidas o básicas.

Oxidación: Agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Se pueden utilizar varios nucleófilos dependiendo del producto de sustitución deseado.

Productos Principales:

Hidrólisis: Ácido valproico.

Oxidación: Derivados oxidados de la valproamida.

Sustitución: Amidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Epilepsy Management

Valpromide is primarily used as an anticonvulsant agent. It exhibits potent anticonvulsant properties, being twice as effective as valproic acid in certain studies. Its lipophilicity allows it to cross the blood-brain barrier effectively, enhancing its therapeutic efficacy in managing seizures . Clinical trials have demonstrated its effectiveness in various seizure types, making it a valuable option for patients with epilepsy.

Bipolar Disorder Treatment

In addition to its anticonvulsant effects, this compound serves as a mood stabilizer in bipolar disorder. It has been used for over 25 years in Europe and is particularly noted for its efficacy in treating treatment-resistant depression associated with bipolar disorder . A case study highlighted a significant improvement in a patient’s depressive symptoms following a switch from valproic acid to this compound, underscoring the potential advantages of this compound in specific patient populations .

Treatment-Resistant Depression

This compound has shown promise as an augmentation strategy for patients with treatment-resistant depression. Its unique pharmacokinetic profile may provide benefits over traditional antidepressants, particularly when combined with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine .

Sleep Disorders

Research indicates that this compound may have a positive impact on sleep quality and circadian rhythms. A study involving patients with unipolar and bipolar disorders found that those treated with this compound experienced longer sleep duration compared to those receiving a placebo . This effect could be beneficial for patients struggling with sleep disturbances related to mood disorders.

Antiviral Applications

Recent studies have explored the antiviral properties of this compound against pseudorabies virus (PRV). In vitro experiments demonstrated that this compound inhibits PRV infection in swine cell lines, suggesting potential applications in veterinary medicine and possibly human virology . This finding opens avenues for further research into the compound's antiviral capabilities.

Cancer Research

This compound's role in oncology is still under investigation but shows potential due to its histone deacetylase (HDAC) inhibition properties. These properties may contribute to its effectiveness as an adjunct therapy in cancer treatments, particularly in combination with other chemotherapeutic agents . The exploration of this compound's effects on cancer cell lines and its mechanisms of action could lead to innovative treatment strategies.

Comparative Pharmacology

The pharmacokinetics of this compound differ significantly from those of valproic acid. This compound has lower bioavailability and distinct absorption characteristics, which can affect dosing regimens and therapeutic outcomes . Understanding these differences is crucial for clinicians when considering treatment options for patients.

| Characteristic | This compound | Valproic Acid |

|---|---|---|

| Lipophilicity | Higher | Moderate |

| Bioavailability | Lower | Higher |

| Potency | Twice as potent | Standard |

| Clinical Uses | Mood stabilizer, anticonvulsant | Anticonvulsant, migraine prophylaxis |

Mecanismo De Acción

La valproamida ejerce sus efectos principalmente a través de su conversión a ácido valproico. El ácido valproico aumenta los niveles de ácido gamma-aminobutírico (GABA) en el cerebro, lo que ayuda a estabilizar la actividad neuronal y prevenir las convulsiones. La propia valproamida también inhibe la hidroxilasa de epóxidos microsomales hepáticos, lo que puede afectar el metabolismo de otros fármacos .

Compuestos Similares:

Ácido Valproico: El compuesto original de la valproamida, utilizado como anticonvulsivo y estabilizador del estado de ánimo.

Valnoctamida: Otro derivado amida del ácido valproico con propiedades anticonvulsivas similares.

Carbromida: Un compuesto relacionado con actividad anticonvulsiva.

Singularidad de la Valproamida: La valproamida es única en su rápida conversión a ácido valproico, al mismo tiempo que conserva sus propias propiedades anticonvulsivas. Puede producir niveles plasmáticos más estables que el ácido valproico o el valproato de sodio y puede ser más eficaz para prevenir las convulsiones febriles .

Comparación Con Compuestos Similares

Valproic Acid: The parent compound of valpromide, used as an anticonvulsant and mood stabilizer.

Valnoctamide: Another amide derivative of valproic acid with similar anticonvulsant properties.

Carbromide: A related compound with anticonvulsant activity.

Uniqueness of this compound: this compound is unique in its rapid conversion to valproic acid while retaining its own anticonvulsant properties. It may produce more stable plasma levels than valproic acid or sodium valproate and may be more effective at preventing febrile seizures .

Actividad Biológica

Valpromide, a derivative of valproic acid, has garnered attention for its diverse biological activities, particularly in the fields of neurology and psychiatry. This article synthesizes findings from various studies to elucidate the pharmacological properties, mechanisms of action, and clinical implications of this compound.

Overview

This compound is primarily recognized as a prodrug that metabolizes into valproic acid in the body. It has been used as an anticonvulsant and mood stabilizer , exhibiting efficacy in treating conditions such as epilepsy and bipolar disorder. Unlike valproic acid, this compound has a shorter half-life and distinct pharmacokinetic properties, which may influence its therapeutic applications.

Pharmacokinetics

The pharmacokinetics of this compound differ significantly from those of its parent compound, valproic acid. Key pharmacokinetic parameters include:

| Parameter | This compound | Valproic Acid |

|---|---|---|

| Half-Life (hours) | 0.84 ± 0.33 | Variable (8-20) |

| Clearance (L/h) | 70 ± 31 | 10-20 |

| Volume of Distribution (L) | 75 ± 13 | 0.15-0.25 |

These differences suggest that this compound may offer advantages in specific clinical scenarios where rapid onset is desired .

This compound exhibits several mechanisms that contribute to its biological activity:

- Inhibition of Epoxide Hydrolase : this compound inhibits the enzyme epoxide hydrolase, which is involved in the metabolism of carbamazepine, potentially leading to enhanced therapeutic effects when used in combination with other anticonvulsants .

- Neuroprotective Effects : Research indicates that this compound possesses neuroprotective properties, which may be beneficial in treating neurodegenerative disorders .

- Histone Deacetylase Inhibition : Although less potent than valproic acid, this compound shows some capacity to inhibit histone deacetylases (HDACs), suggesting potential applications in oncology due to its ability to modulate gene expression related to cell growth and apoptosis .

Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in various populations:

- A study comparing this compound to valproic acid found no significant differences in efficacy for mood stabilization among patients with bipolar disorder over an 18-month period .

- In animal models, this compound exhibited comparable effectiveness to sodium valproate in reducing seizure activity, suggesting its potential as an alternative treatment option for epilepsy .

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:

- Bipolar Disorder Management : A retrospective analysis involving 300 patients treated with either this compound or valproic acid showed similar rates of hospitalization and side effects, indicating that both medications can be effective for managing bipolar disorder symptoms without significant differences in tolerability .

- Seizure Control : In a cohort study involving patients with refractory epilepsy, those treated with this compound reported a reduction in seizure frequency comparable to those on traditional antiepileptic drugs .

Side Effects and Safety Profile

While generally well-tolerated, some side effects associated with this compound include gastrointestinal disturbances and sedation. Comparative studies indicate that gastrointestinal side effects are lower with this compound compared to valproic acid . However, caution is advised due to potential teratogenic effects observed with other derivatives of valproate.

Propiedades

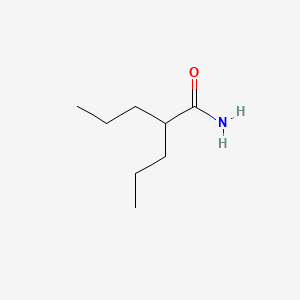

IUPAC Name |

2-propylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOMUFTZPTXCHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023734 | |

| Record name | Valpromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2430-27-5 | |

| Record name | Valpromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2430-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valpromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valpromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valpromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUA6CWU76G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.